N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Overview
Description
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, also known as MTMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTMEA is a member of the thioether-based ligands family, which has been extensively studied for their ability to bind to metal ions, particularly copper and zinc.
Scientific Research Applications
Anti-Inflammatory
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that “N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic
Thiophene derivatives have also been found to have anti-psychotic effects . This compound could therefore be used in the research and development of new treatments for psychiatric disorders.
Anti-Arrhythmic
The anti-arrhythmic properties of thiophene derivatives suggest that this compound could be used in the development of drugs to treat heart rhythm disorders.
Anti-Anxiety
Thiophene derivatives have been reported to possess anti-anxiety properties . This suggests potential applications in the development of new anxiolytic drugs.
Anti-Fungal
The anti-fungal properties of thiophene derivatives suggest that “N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride” could be used in the development of new anti-fungal treatments.
Anti-Cancer
Thiophene derivatives have been reported to inhibit kinases and have anti-cancer properties . This suggests that this compound could be used in cancer research and the development of new anti-cancer drugs.
properties
IUPAC Name |
N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUAUYCRBWZACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCNC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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